molecular formula C15H18N2O3S B2987764 N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2319834-21-2

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Cat. No. B2987764
M. Wt: 306.38
InChI Key: OELZWNXLSLPNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as FTO inhibitor, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to play a crucial role in regulating metabolism and energy homeostasis, making it a promising target for the treatment of obesity, diabetes, and other metabolic disorders.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating broad applicability for coupling a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures. This research indicates the potential of BFMO in enhancing catalytic activities, particularly in the formation of pharmaceutically relevant building blocks through high selectivity achieved in direct monoarylation processes (Bhunia, Kumar, & Ma, 2017).

Coupling Reaction Efficacy

Further investigation has shown the efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This catalytic system demonstrated versatility across a range of functionalized (hetero)aryl chlorides and a wide spectrum of aromatic and aliphatic primary amides, yielding good to excellent outcomes. The success of this system in the arylation of lactams and oxazolidinones underscores its utility in facilitating intramolecular cross-coupling products, highlighting its significance in synthetic chemistry and potential pharmaceutical applications (De, Yin, & Ma, 2017).

Redox-Reaction Facilitation

The study of furan and thiophene diarylmethenes has unveiled their capabilities as redox-active ligands for metal centers, which could be leveraged in nontraditional, stoichiometric, and catalytic redox reactions. This research contributes to the understanding of how selective deprotonation and oxidation of these compounds can lead to the formation of neutral radicals, offering insights into their redox behavior and potential applications in developing novel redox reaction methodologies (Curcio et al., 2018).

Nitric Oxide Generation and Vasodilator Action

Furoxans, derivatives closely related to furan compounds, have been found to act as prodrugs that increase levels of cyclic GMP via the formation of nitric oxide (NO) upon reaction with thiols. This property renders them as potential nitrovasodilators, implicating their use in the modulation of vascular tone and treatment of cardiovascular diseases. The study offers a tentative reaction scheme that aligns with experimental data, providing a basis for further exploration of furoxans and related compounds in pharmacological applications (Feelisch, Schönafinger, & Noack, 1992).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,11-5-7-21-9-11)10-17-14(19)13(18)16-8-12-4-3-6-20-12/h3-7,9H,8,10H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELZWNXLSLPNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

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